molecular formula C15H15Cl3N2OS B11996548 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide

N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide

Katalognummer: B11996548
Molekulargewicht: 377.7 g/mol
InChI-Schlüssel: FORMUUUHVCZJGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiophene-2-Carboxylic Acid: This can be achieved through the oxidation of thiophene using oxidizing agents such as potassium permanganate or chromium trioxide.

    Amidation Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is converted to an amide group by reacting with 1-(benzyl-methyl-amino)-2,2,2-trichloro-ethylamine under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trichloroethyl group, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene sulfoxides, while reduction could produce simpler amide derivatives.

Wissenschaftliche Forschungsanwendungen

THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-Carboxylic Acid: A simpler derivative without the amide and trichloroethyl groups.

    Thiophene-2-Carboxamide: Lacks the trichloroethyl group but retains the amide functionality.

    2,2,2-Trichloroethylamine Derivatives: Compounds with similar trichloroethyl groups but different core structures.

Uniqueness

THIOPHENE-2-CARBOXYLIC ACID (1-(BENZYL-METHYL-AMINO)-2,2,2-TRICHLORO-ETHYL)AMIDE is unique due to its combination of a thiophene ring, an amide linkage, and a trichloroethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C15H15Cl3N2OS

Molekulargewicht

377.7 g/mol

IUPAC-Name

N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15Cl3N2OS/c1-20(10-11-6-3-2-4-7-11)14(15(16,17)18)19-13(21)12-8-5-9-22-12/h2-9,14H,10H2,1H3,(H,19,21)

InChI-Schlüssel

FORMUUUHVCZJGR-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.